molecular formula C12H6ClF3N2 B176350 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile CAS No. 122454-23-3

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile

Cat. No.: B176350
CAS No.: 122454-23-3
M. Wt: 270.64 g/mol
InChI Key: ZXLQPJBQKJYNGN-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, also known as this compound, is a useful research compound. Its molecular formula is C12H6ClF3N2 and its molecular weight is 270.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Insecticidal and Acaricidal Activities

  • Insecticidal and Acaricidal Properties : Some derivatives of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile exhibit excellent insecticidal and acaricidal activities. For instance, certain compounds in this category have shown effectiveness against pests like Mythimna separata and mites such as Tetranychus urticae, even surpassing the effectiveness of Chlorfenapyr, a known 2-arylpyrrole (Liu et al., 2012).

Synthesis and Production

  • Synthesis and Large-Scale Production : The compound can be synthesized from p-chlorophenyglycine, with the technology being easy to operate and suitable for large-scale production. This process can achieve a yield of 86.1% and a product purity of over 97% (Wan-mei, 2003).

Environmental Applications

  • Environmental Applications : The compound has been investigated for its degradation dynamics in agricultural contexts. Specifically, its residue dynamics in crops like chili and cabbage, as well as in soil, have been studied, providing insights into its environmental impact (Ditya et al., 2010).

Analytical Method Development

  • Development of Analytical Methods : Research has focused on developing new analytical methods to detect active biocides, including 4-bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile, in environmental samples like artificial seawater. This includes methods for measuring release rates from commercial products (Downs et al., 2017).

Chemical Structure and Properties

  • Chemical Structure Studies : The compound's structure and properties have been studied in various contexts, including its crystal structure and reaction mechanisms when interacting with other compounds. These studies contribute to a deeper understanding of its chemical behavior and potential applications (Steel et al., 1992).

  • Antimicrobial Activity : Some derivatives exhibit antimicrobial activities, which have been assessed through structural, optical, and junction characteristics studies. This includes evaluations against various bacterial and fungal strains (Okasha et al., 2022).

  • Photophysical Properties : Investigations into the photophysical properties of derivatives have been conducted. This includes studies on thin films of the compounds, their optical functions, and their potential use in devices like photosensors (Zedan et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3N2/c13-9-3-1-7(2-4-9)11-8(6-17)5-10(18-11)12(14,15)16/h1-5,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLQPJBQKJYNGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(N2)C(F)(F)F)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451409
Record name 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122454-23-3
Record name 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride (5.80 g, 0.02 mol) and acrylonitrile (1.33 g, 0.025 mol) in N,N-dimethyl-formamide (15 mL) is treated with 1,8-diazabicyclo-[5.4.0]undec-7-ene (DBU, 8.53 g, 0.056 mol) over 1 hour while maintaining the temperature at 45°-50° C. The reaction mixture is then stirred at 50° C. for 4 hours, quenched with dilute HCl, and extracted with ethyl acetate. The organic extract is concentrated in vacuo to obtain a residue. Flash chromatography of the residue on silica gel, packed and eluted with 20% ethyl acetate in heptane, and crystallization from heptane and small amount of ethyl acetate gives the title product as a white crystalline solid (2.1 g, 38.9% yield): mp 239-240° C. (dec).
Name
N-[1-chloro-(2,2,2-trifluoroethyl)]-4-chlorobenzimidoyl chloride
Quantity
5.8 g
Type
reactant
Reaction Step One
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
38.9%

Synthesis routes and methods II

Procedure details

A solution of trifluoroacetone (3.36 g, 2.7 mL,0.03 mol) in acetic acid is added dropwise at 100° C. to a solution of β-amino-α-bromo-p-chlorocinnamonitrile, (E)- or (Z)- (5.15 g, 0.02 mol) in acetic acid over 41/2 hours. The reaction mixture is heated at 100° C. overnight, diluted with water and extracted with ethyl acetate. The combined organic extracts are washed with water, dried over anhydrous Na2SO4 and concentrated in vacuo to obtain a gum. The gum is flash chromatographed using silica gel and a 15% ethyl acetate in heptane solution to give the title product as a yellow solid (1.8 g, mp 129°-131° C.) which is identified by 1H and 19FNMR spectral analyses.
Quantity
2.7 mL
Type
reactant
Reaction Step One
Name
β-amino-α-bromo-p-chlorocinnamonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( E )-
Quantity
0 (± 1) mol
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Reaction Step One
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Synthesis routes and methods III

Procedure details

4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one (2.5 g; 0.01 mol) is dissolved in nitromethane (50 mL). In a single portion, 2-chloroacrylonitrile (8.0 mL; 0.10 mol) is added to the solution, and the resulting solution is stirred 18 hours at reflux under a nitrogen atmosphere. Cooling the red/brown solution to -5° C. in an ice-acetone bath causes the formation of a precipitate which is collected by filtration and washed with a small portion of cold nitromethane. The resulting tan solid is recrystallized from hot ethylene dichloride yielding the product as white crystals (1.8 g; 56% theory), mp 238°-241° C. (dec.).
Name
4-(p-chlorophenyl)-2-(trifluoromethyl)-2-oxazolin-5-one
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide (10.5 g, 0.04 mol) and toluene is cooled to 5°-10° C. under a nitrogen atmosphere, treated with trifluoromethanesulfonic acid (12.0 g, 0.08 mol) over a 20 minute period, allowed to warm to room temperature and held at 25° C. for 3 hours. The formation of the intermediate 5-amino oxazole salt is monitored by 19F NMR (DMSO-d6). When the intermediate salt formation is complete, the mixture is cooled below 20° C., treated with dimethylformamide and 2-chloroacrylonitrile (5.25 g, 0.06 mol), held at 25° C. for 16-18 hours, and treated with ethyl acetate and water. The phases are separated and the organic phase is washed with water and concentrated in vacuo to give a solid residue. Flash column chromatography of the residue on silica gel, packed and eluted respectively with 15% and 20% ethyl acetate in heptane gives the title product as pale yellow crystals, 6.14 g (57% yield), mp 237°-240° C., identified by HPLC and NMR analyses.
Name
N-(p-chloro-α-cyanobenzyl)-2,2,2-tri-fluoroacetamide
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
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12 g
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Quantity
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Type
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Reaction Step Four
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5.25 g
Type
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Reaction Step Five
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Type
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Yield
57%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the main application of 2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile based on the provided research?

A1: The primary application of this compound, also known as Econea®, is as an environmentally friendly antifouling agent. It is incorporated into coatings for marine vessels to prevent the accumulation of marine organisms. []

Q2: How effective is this compound as an antifouling agent?

A2: Research indicates that this compound demonstrates potent antifouling properties. Studies have shown its effectiveness against various fouling organisms, leading to its incorporation in commercial marine coatings. [, ]

Q3: Are there any synergistic effects when this compound is combined with other compounds?

A3: Yes, research shows synergistic effects when this compound is combined with other biocidal compounds. For example, combining it with copper compounds like Cu2O, Cu(OH)2, or copper pyrithione enhances its efficacy against fouling organisms. [, ] Similar synergistic effects are observed when combined with zinc pyrithione, with an optimal weight ratio ranging from 2:1 to 1:2. []

Q4: Has this compound been tested against specific organisms?

A4: Yes, this compound has shown efficacy against a range of organisms. Notably, it exhibits potent molluscicidal activity against Pomacea canaliculata, a freshwater snail. [] Additionally, it shows activity against Oncomelania hupensis, the intermediate host of Schistosoma japonicum. []

Q5: Are there any analytical methods available to measure the release of this compound from coatings?

A5: Researchers have developed a method using liquid chromatography-mass spectrometry to directly detect and quantify this compound in artificial seawater. This method enables monitoring the release rate of the compound from antifouling paints. []

Q6: Has the mechanism of action of this compound been investigated?

A6: While the precise mechanism of action is still under investigation, studies suggest that this compound may affect energy metabolism in target organisms. For instance, exposure to this compound reduces ATP levels in Oncomelania hupensis. [] Further research is necessary to fully elucidate its mode of action.

Q7: Are there any structural modifications explored to improve the activity of this compound?

A7: Research has investigated the impact of structural modifications on the activity of arylpyrrole compounds, including this compound. One study found that the presence of a bromide on the pyrrole ring is essential for strong molluscicidal activity. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing the efficacy of such compounds.

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